molecular formula C24H18N2O4 B3630539 4-acetylbenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

4-acetylbenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B3630539
M. Wt: 398.4 g/mol
InChI Key: KFYGJZQFQPQLJJ-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .


Synthesis Analysis

The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is a five-membered ring with one oxygen and two nitrogen atoms .


Chemical Reactions Analysis

The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides with acid chlorides or carboxylic acids, followed by cyclization of diacylhydrazines .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely depending on the specific substituents attached to the oxadiazole ring .

Mechanism of Action

While the specific mechanism of action for your compound is not available, 1,3,4-oxadiazole derivatives have been found to exhibit antimicrobial activity. The activity of these derivatives was correlated with their physicochemical and structural properties by QSAR analysis .

Safety and Hazards

The safety and hazards associated with a specific 1,3,4-oxadiazole derivative would depend on its specific structure and properties. Some derivatives have been found to exhibit biological activity, suggesting potential therapeutic applications, but also potential risks .

Future Directions

The development of new 1,3,4-oxadiazole derivatives with improved properties and activities is an active area of research. These compounds have potential applications in various fields, including medicinal chemistry .

Properties

IUPAC Name

(4-acetylphenyl)methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-16(27)18-9-7-17(8-10-18)15-29-24(28)21-13-11-20(12-14-21)23-26-25-22(30-23)19-5-3-2-4-6-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYGJZQFQPQLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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